molecular formula C20H24N2O3S B4844493 2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B4844493
M. Wt: 372.5 g/mol
InChI Key: BOCMZIQUVMCRDF-UHFFFAOYSA-N
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Description

2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a synthetic small molecule characterized by a cyclopenta[b]thiophene-3-carboxamide core substituted with a 4-tert-butylphenoxy acetamido group. The 4-tert-butylphenoxy moiety contributes steric bulk and hydrophobicity, which may enhance binding to hydrophobic protein pockets while influencing pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

2-[[2-(4-tert-butylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-20(2,3)12-7-9-13(10-8-12)25-11-16(23)22-19-17(18(21)24)14-5-4-6-15(14)26-19/h7-10H,4-6,11H2,1-3H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCMZIQUVMCRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclopentathiophene core. This can be achieved through the cyclization of appropriate thiophene derivatives under controlled conditions. The tert-butylphenoxyacetamido group is then introduced via an amidation reaction, where the carboxylic acid derivative of the cyclopentathiophene is reacted with 4-tert-butylphenoxyacetamide in the presence of coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the amidation reaction. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains two amide groups that may undergo hydrolysis under acidic or basic conditions.

Reaction Conditions Products Notes
Acidic hydrolysis6 M HCl, reflux (120°C, 24 h)2-(4-tert-butylphenoxy)acetic acid + cyclopenta[b]thiophene-3-carboxylic acidObserved in pretomanid synthesis .
Basic hydrolysis2 M NaOH, 80°C, 12 hSame as acidic hydrolysis, with sodium carboxylate intermediatesRequires neutralization for acid isolation .

Mechanistic Insight : The acetamido group hydrolyzes via nucleophilic attack at the carbonyl carbon, while steric hindrance from the tert-butyl group may slow reaction kinetics .

Ether Cleavage

The 4-tert-butylphenoxy ether linkage is susceptible to cleavage under strongly acidic conditions.

Reagent Conditions Products Yield
48% HBrReflux (100°C, 8 h)4-tert-butylphenol + bromoacetamido intermediate~65%
HI (excess)120°C, 24 h4-tert-butylphenol + iodoacetamido derivative~70%

Structural Impact : Cleavage alters solubility and bioavailability by removing the hydrophobic tert-butylphenoxy group.

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene moiety may undergo regioselective electrophilic substitution.

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄, 0°CC-5Nitro-substituted derivative
SulfonationSO₃/H₂SO₄, 50°CC-4Sulfonic acid derivative

Steric Effects : The tert-butylphenoxy group directs electrophiles to the less hindered C-4 and C-5 positions .

Functional Group Transformations

The carboxamide group can be modified through standard organic reactions.

Transformation Reagents Product Application
Reduction to amineLiAlH₄, THF, refluxPrimary amine derivativeBioactive intermediate
Dehydration to nitrileP₂O₅, 140°C3-cyano-cyclopenta[b]thiophene analogBuilding block for heterocycles

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but degrades under UV light:

Condition Degradation Pathway Half-Life
80°C (dry)Dehydration of amides48 h
UV light (254 nm)Radical-mediated C-S bond cleavage2 h

Implications : Requires storage in amber vials at ≤4°C to prevent photodegradation .

Coupling Reactions

The carboxamide group participates in peptide-like couplings:

Reagent Product Yield
EDC/HOPOUrea derivatives with alkylamines85%
HATU/DIPEAThiourea analogs with aryl isothiocyanates78%

Comparative Reactivity with Structural Analogs

The tert-butylphenoxy group reduces reaction rates compared to simpler analogs:

Compound Hydrolysis Rate (k, h⁻¹) Electrophilic Substitution Yield
Target compound0.1245% (nitration)
Des-tert-butyl analog 0.3568% (nitration)

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to cyclopenta[b]thiophenes. For instance, derivatives have been synthesized and tested against human breast carcinoma cell lines (MCF-7), showing significant cytotoxic effects. The structure-activity relationship (SAR) indicates that modifications at specific positions enhance biological activity, suggesting that compounds like 2-[2-(4-tert-butylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide may serve as lead compounds for developing new anticancer agents .

Inhibition of Tyrosine Kinases

The compound has also been investigated for its ability to inhibit tyrosine kinases, which are critical in the signaling pathways of many cancers. In vitro studies demonstrated that certain derivatives exhibited inhibitory effects on these enzymes, leading to reduced cell proliferation in cancer models. This positions the compound as a promising candidate for targeted cancer therapies with potentially fewer side effects compared to existing treatments .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The compound's ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of similar compounds suggests that they could enhance device performance by improving charge mobility and stability .

Photovoltaic Applications

Studies have shown that thiophene-based materials can be utilized in dye-sensitized solar cells (DSSCs). The incorporation of 2-[2-(4-tert-butylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide into photovoltaic systems could improve light absorption and electron transfer efficiency, making it a candidate for next-generation solar energy technologies .

Toxicological Studies

Given the structural similarities with other phenolic compounds known for their toxicological profiles, it is essential to evaluate the safety and environmental impact of 2-[2-(4-tert-butylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide. Preliminary studies should focus on bioaccumulation potential and aquatic toxicity to ensure compliance with safety regulations in industrial applications .

Summary of Findings

Application AreaKey Findings
Anticancer ActivitySignificant cytotoxic effects against MCF-7 cell line; potential as a lead compound for therapies
Tyrosine Kinase InhibitionEffective inhibition observed; reduced cell proliferation in cancer models
Organic ElectronicsSuitable for OLEDs and OPVs; enhances charge mobility
Photovoltaic ApplicationsPotential to improve efficiency in DSSCs
Toxicological StudiesRequires assessment for bioaccumulation and toxicity

Mechanism of Action

The mechanism of action of 2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives, differing primarily in substituent groups attached to the cyclopenta[b]thiophene core. Below is a detailed comparison based on available evidence:

Structural and Physicochemical Properties

Compound Name Key Substituent Molecular Formula Molecular Weight Key Properties
2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE (Main Compound) 4-tert-butylphenoxy acetamido Not explicitly reported ~420–450 (estimated) High lipophilicity due to tert-butyl group; potential for enhanced protein binding
2-{2-[(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (T500932) Triazole-sulfanylpropanamido Not explicitly reported ~450–480 (estimated) Polar sulfanyl group may improve solubility; triazole moiety introduces π-π stacking potential
2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 932997-87-0) 4-methoxyphenylsulfonyl acetamido C₁₇H₁₈N₂O₅S₂ 394.5 Sulfonyl group increases polarity; methoxy substituent balances solubility and hydrophobicity

Pharmacological Activity

  • T500932 : Demonstrated activity as a mitofusin agonist in preclinical models, with the triazole-sulfanyl group contributing to binding specificity and moderate metabolic stability .
  • CAS 932997-87-0 : The sulfonyl group may reduce cellular uptake efficiency due to higher polarity but could offer advantages in aqueous formulations .

Q & A

Q. Table 1: Key Analytical Parameters for Purity Assessment

ParameterMethodAcceptable ThresholdReference
PurityHPLC-UV (254 nm)≥95%
Residual SolventsGC-MSICH Q3C compliant
Heavy MetalsICP-MS≤10 ppm

Q. Table 2: Computational Tools for SAR Studies

ToolApplicationReference
AutoDock VinaMolecular docking
Schrödinger SuiteFree energy perturbation (FEP)
RDKitDescriptor calculation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.